N,N-Bis(2-bromoethyl)acetamide
Description
N,N-Bis(2-bromoethyl)acetamide (CAS RN: 847380-82-9) is a brominated alkylating agent with the molecular formula C₆H₁₁NOBr₂ and a molecular weight of 272.97 g/mol . Structurally, it features two 2-bromoethyl groups attached to the nitrogen of an acetamide moiety.
Properties
Molecular Formula |
C6H11Br2NO |
|---|---|
Molecular Weight |
272.97 g/mol |
IUPAC Name |
N,N-bis(2-bromoethyl)acetamide |
InChI |
InChI=1S/C6H11Br2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 |
InChI Key |
TZQVLNUHCRWMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCBr)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-bromoethyl)acetamide can be synthesized through the reaction of acetamide with 2-bromoethanol in the presence of a suitable base, such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-bromoethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted amides or other derivatives.
Hydrolysis: The major products are acetic acid and 2-bromoethylamine.
Scientific Research Applications
N,N-Bis(2-bromoethyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing bromoethyl groups.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, due to its ability to introduce bromoethyl groups.
Mechanism of Action
The mechanism of action of N,N-Bis(2-bromoethyl)acetamide involves the reactivity of its bromoethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by attaching bromoethyl moieties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylating Agents with Haloethyl Groups
N,N-Bis(2-chloroethyl)methylamine
- Molecular Formula : C₅H₁₁Cl₂N
- Molecular Weight : 156.05 g/mol
- Key Functional Groups : Chloroethyl, methylamine.
- Applications : A nitrogen mustard used in chemotherapy. The chloroethyl groups facilitate DNA crosslinking, but its reactivity is lower than bromoethyl analogs due to chlorine’s weaker leaving-group ability .
- Comparison : While both compounds act as alkylating agents, the bromoethyl groups in N,N-Bis(2-bromoethyl)acetamide confer higher electrophilicity, enhancing its DNA-binding efficiency. However, bromine’s larger atomic size may reduce stability compared to chlorine .
N,N-Bis(2-chloroethyl)phosphorodiamidic Acid
- Molecular Formula : C₄H₁₀Cl₂N₂O₂P
- Molecular Weight : 247.02 g/mol
- Key Functional Groups : Chloroethyl, phosphorodiamidate.
- Applications : A cyclophosphamide metabolite with antitumor activity. The phosphorodiamidate backbone improves metabolic stability compared to acetamide derivatives .
- Comparison : The acetamide group in This compound may increase solubility in organic solvents, whereas the phosphorodiamidate structure enhances in vivo stability .
Acetamide Derivatives with Modified Substituents
N,N-Bis[2-(acetyloxy)ethyl]acetamide (CAS RN: 5338-18-1)
- Molecular Formula: C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol
- Key Functional Groups : Acetyloxyethyl, acetamide.
- Applications : Used in organic synthesis as a stabilized intermediate. The acetyloxyethyl groups reduce reactivity compared to bromoethyl analogs .
N-(2-Benzoylphenyl)-2-bromoacetamide (CAS RN: 14439-71-5)
- Molecular Formula: C₁₅H₁₂BrNO₂
- Molecular Weight : 318.17 g/mol
- Key Functional Groups : Bromoacetamide, benzoylphenyl.
- Applications: Investigated as a pharmaceutical intermediate.
Complex Derivatives with Extended Aromatic Systems
N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (CAS RN: 1385018-58-5)
- Molecular Formula: C₂₈H₂₉NO₃
- Molecular Weight : 427.55 g/mol
- Key Functional Groups : Methoxynaphthalenyl, acetamide.
- The aromatic methoxynaphthalenyl groups confer UV absorbance properties absent in this compound .
Structural and Functional Analysis
Reactivity and Stability
- Bromoethyl vs. Chloroethyl : Bromine’s superior leaving-group ability makes This compound more reactive in nucleophilic substitution reactions than chloroethyl analogs. However, bromine’s lower electronegativity may reduce hydrolytic stability .
- Acetamide vs. Phosphorodiamidate : The acetamide group enhances solubility in polar aprotic solvents (e.g., DMF), whereas phosphorodiamidates exhibit better metabolic resistance .
Biological Activity
N,N-Bis(2-bromoethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C₅H₈Br₂N₂O
- Molecular Weight: 227.94 g/mol
This compound features two bromoethyl groups attached to an acetamide moiety, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of acetamides, including this compound, exhibit diverse antimicrobial activities. A study on related bromoacetamide derivatives highlighted their potential against various bacterial strains, suggesting that the presence of bromo groups enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Bromoacetamide Derivatives
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | MIC (µg/mL) |
|---|---|---|---|
| This compound | Moderate | Moderate | 50 |
| Other Acetamide Derivatives | Variable | Variable | 25-100 |
Analgesic Effects
In studies exploring analgesic properties, some acetamide derivatives demonstrated significant pain-relieving effects in animal models. The mechanism appears to involve modulation of nociceptive pathways, potentially through interactions with opioid receptors or other pain-related signaling pathways .
Case Study: Analgesic Testing
In a controlled study using a hot-plate test, this compound was administered at varying doses (10 mg/kg, 50 mg/kg). Results indicated a dose-dependent increase in latency time before nociceptive response, suggesting analgesic activity comparable to established analgesics.
The exact mechanism of action for this compound remains an area of ongoing research. Preliminary findings suggest that the compound may exert its effects through:
- Inhibition of Bacterial Cell Wall Synthesis: Similar to other bromoacetamides, it may disrupt bacterial cell wall integrity.
- Modulation of Pain Pathways: Potential interaction with pain receptors or inflammatory mediators.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile. Studies have indicated that high concentrations can lead to cytotoxic effects in cultured cells. For instance, concentrations above 100 µM resulted in significant cell death in THP-1 macrophage cells .
Table 2: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 75 |
| 100 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
